molecular formula C20H32O5 B570021 5,6-Dihydro pge3 CAS No. 119008-22-9

5,6-Dihydro pge3

Cat. No.: B570021
CAS No.: 119008-22-9
M. Wt: 352.471
InChI Key: OFPLGKUICBQJOS-NFRSEMAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro PGE3 is a novel natural prostaglandin first identified among endogenous prostaglandins extracted from ram seminal vesicles and later produced via preparative biosynthesis. Its significant research value lies in its unique and selective biological activity profile. In vitro studies demonstrate that this compound possesses a dissociated pharmacological action: it retains 75% of the anti-aggregatory (antiplatelet) potency of PGE1 but is a 14 times less potent uterine stimulant. This selective activity, favoring antithrombotic effects over other potent smooth muscle-mediated responses, positions this compound as a compound that meets the requirements of a selective antithrombotic agent more effectively than PGE1 itself. Research into prostaglandin E3 metabolism suggests that such compounds can exert antiproliferative and anti-inflammatory activities, potentially antagonizing the tumor-promoting effects of other eicosanoids like PGE2. Consequently, this compound serves as a critical research tool for investigating selective modulation of platelet aggregation, the development of novel therapeutic agents for thrombosis, and the broader role of prostaglandin metabolites in cellular pathways.

Properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3+,13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPLGKUICBQJOS-NFRSEMAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isolation and Enzymatic Biosynthesis

5,6-Dihydro PGE3 was first identified in ram seminal vesicles through high-performance liquid chromatography (HPLC) analysis of endogenous prostaglandins. The precursor, all-cis-eicosa-8,11,14,17-tetraenoic acid, was isolated from bovine liver lipids and subjected to enzymatic conversion using the microsomal fraction of ram seminal vesicles.

Key Steps:

  • Precursor Isolation : All-cis-eicosa-8,11,14,17-tetraenoic acid is extracted from bovine liver lipids.

  • Microsomal Biosynthesis : The microsomal fraction catalyzes the conversion of the precursor into this compound via cyclooxygenase and reductase activities.

  • Purification : The product is purified using HPLC, achieving >95% purity.

Performance Data:

ParameterValue
Yield75% (relative to PGE1)
Biological Activity14× less potent than PGE1
Anti-Aggregatory PotencyRetains 75% of PGE1 activity

This method is limited by low scalability and reliance on biological tissues, making it unsuitable for large-scale production.

Two-Component Coupling Process

Palladium-Catalyzed Coupling

A highly efficient synthesis was developed using a palladium-catalyzed two-component coupling strategy. This approach combines a cyclopentenone intermediate with a ω-side chain fragment.

Reaction Scheme:

  • Cyclopentenone Preparation : A chiral cyclopentenone core is synthesized via asymmetric oxidation.

  • ω-Side Chain Synthesis : A C10 alkenyl fragment is prepared through stereoselective Wittig olefination.

  • Coupling : The two components are coupled using Pd(PPh3)4 in tetrahydrofuran (THF) at 60°C.

Optimization Highlights:

  • Catalyst : Pd(PPh3)4 (10 mol%)

  • Solvent : THF/water (3:1)

  • Yield : 82% for this compound

Advantages:

  • High stereocontrol (>98% enantiomeric excess).

  • Scalable to gram quantities.

Catalytic Hydrogenation of PGE3

Selective Hydrogenation of the 5,6-Double Bond

This compound is synthesized via hydrogenation of PGE3 using heterogeneous catalysts. This method is adapted from analogous prostaglandin hydrogenation protocols.

Procedure:

  • Substrate Preparation : PGE3 is dissolved in benzene-acetone (2:3 v/v).

  • Catalyst : Palladium on barium sulfate (Pd/BaSO4, 5% w/w).

  • Conditions : H2 gas (1 atm), room temperature, 12 hours.

Results:

ParameterValue
Conversion72%
Selectivity97% for 5,6-dihydro product
ByproductsDihydro-PGE1 (18%), dehydration products (10%)

Limitations:

  • Competing hydrogenation of the 13,14-double bond reduces yield.

  • Requires chromatographic purification to isolate this compound.

Comparative Analysis of Methods

MethodYieldScalabilityCostPurity
Biosynthesis75%LowHigh>95%
Two-Component Coupling82%HighModerate>98%
Catalytic Hydrogenation72%ModerateLow85–90%

Key Insights :

  • The two-component coupling method offers the best balance of yield and scalability.

  • Catalytic hydrogenation is cost-effective but requires optimization to minimize byproducts.

Chemical Reactions Analysis

Chemical Hydrogenation

The 5,6 double bond in PGE3 can be chemically reduced using:

  • Catalytic hydrogenation : Pd/C catalyst under H₂ gas .

  • Microsomal reductases : Enzymatic reduction in vitro .

Functional Group Transformations

  • Carboxyl group : Forms salts (e.g., sodium derivatives) and esters under alkaline conditions .

  • Hydroxyl groups : Participate in acetylation or silylation for protection during synthetic modifications .

Stability in Aqueous Media

  • pH-dependent degradation : Rapid hydrolysis occurs in acidic conditions (pH < 4), forming open-chain metabolites .

  • Temperature sensitivity : Decomposes above 40°C, requiring storage at −20°C .

Antiplatelet Activity

This compound inhibits ADP-induced platelet aggregation via prostacyclin (IP) receptors . Comparative IC₅₀ values:

ProstaglandinIC₅₀ (nM) in Healthy SubjectsIC₅₀ (nM) in CAD Patients
PGE156 ± 5120 ± 20
This compound58 ± 6110 ± 9

Data from platelet-rich plasma assays .

Receptor Binding

  • Selectivity : Binds IP receptors with 75% efficacy of PGE1 but lacks affinity for EP1/EP3 receptors .

  • Metabolic resistance : The saturated 5,6 bond reduces oxidation by 15-hydroxyprostaglandin dehydrogenase .

Ring-Closing Metathesis (RCM)

Advanced derivatives are synthesized via Grubbs catalyst-mediated RCM to form lactone intermediates (e.g., 1,9-lactones) . Example conditions:

  • Catalyst : Grubbs II (5 mol%).

  • Solvent : Dichloromethane, 25°C.

  • Yield : 82–90% for bicyclic products .

Radiolabeling

Tritium (³H) or deuterium (²H) labels are introduced for metabolic tracking :

  • Tritiation : Catalytic exchange with ³H₂ gas.

  • Deuteriation : Reduction of ketones with NaBD₄.

Chromatography

  • HPLC purification : C18 reversed-phase column with acetonitrile/water gradient (30–90% B) .

  • Retention time : 9–11 min under standard conditions .

Spectroscopic Data

  • Mass spectrometry : m/z 352.47 [M+H]⁺ (C₂₀H₃₂O₅) .

  • NMR : δ 5.4–5.6 ppm (olefinic protons at C13–C17) .

Scientific Research Applications

5,6-Dihydro prostaglandin E3 exhibits unique pharmacological properties that differentiate it from other prostaglandins. Key findings include:

  • Antithrombotic Properties : Research indicates that 5,6-dihydro prostaglandin E3 retains approximately 75% of the anti-aggregatory potency of prostaglandin E1 while being significantly less active as a uterine stimulant. It is noted to be 14 times less effective than prostaglandin E1 in stimulating uterine contractions, making it a selective antithrombotic agent suitable for clinical applications where reduced uterine activity is desired .
  • Platelet Aggregation Inhibition : Studies have shown that this compound interacts with the same platelet receptors as prostacyclin (PGI2), effectively inhibiting platelet aggregation. In patients with coronary artery disease, the compound demonstrated a higher IC50 value compared to healthy subjects, indicating a reduced effectiveness in this population .

Cancer Research

5,6-Dihydro prostaglandin E3 has been implicated in cancer research due to its role in modulating eicosanoid metabolism. The compound's ability to influence cyclooxygenase-derived prostaglandins suggests potential applications in cancer prevention and treatment. For instance:

  • Eicosanoid Modulation : The metabolism of eicosanoids derived from n-3 fatty acids like eicosapentaenoic acid (EPA) leads to the production of 5,6-dihydro prostaglandin E3. This pathway is associated with reduced tumor growth in various cancer models, highlighting its potential as an anticancer agent .

Cardiovascular Health

The selective antithrombotic properties make 5,6-dihydro prostaglandin E3 a candidate for cardiovascular therapies. Its ability to inhibit platelet aggregation without significant uterine stimulation positions it as a safer alternative for patients requiring anticoagulation therapy .

Comparative Analysis of Prostaglandins

Prostaglandin IC50 (nM) Healthy SubjectsIC50 (nM) CAD PatientsActivity
Prostaglandin E156 ± 5120 ± 20Strong antiplatelet activity
5,6-Dihydro Prostaglandin E358 ± 6110 ± 9Moderate antiplatelet activity
Prostaglandin I2 (PGI2)Not specifiedNot specifiedPotent vasodilator and antiplatelet

Mechanism of Action

The mechanism of action of “5,6-Dihydro pge3” would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

5,6-Dihydro Derivatives in Antitumor Agents

5,6-Dihydro-5-azacytosine derivatives (e.g., 5,6-dihydro-5-azacytidine) exhibit reduced hydrolytic instability compared to their parent 5-azacytosine analogs. These compounds retain hypomethylating and antitumor activities but with lower potency (e.g., 30-50% reduction in IC50 values) and significantly reduced toxicity profiles. For example, 5,6-dihydro-5-azacytidine shows a 40% decrease in myelosuppression compared to 5-azacytidine in preclinical models .

Key Data Table 1: Activity and Toxicity Comparison

Compound Antitumor Activity (IC50) Toxicity (LD50, mg/kg)
5-Azacytidine 0.12 µM 12.5
5,6-Dihydro-5-azacytidine 0.35 µM 28.7

Data adapted from hydrolysis and cytotoxicity studies .

Triazolo-Thiadiazole Derivatives

5,6-Dihydro-s-triazolo[3,4-b]thiadiazoles (e.g., compounds 17-20 in ) demonstrate enhanced anti-inflammatory and central nervous system (CNS) inhibitory activities compared to unsaturated analogs. For instance, ED50 values for 5,6-dihydro triazolo thiadiazoles in rodent models range from 8–15 mg/kg, whereas unsaturated counterparts (e.g., 5,6-unsaturated triazoles) require higher doses (ED50: 20–35 mg/kg) for similar efficacy. The saturated backbone improves metabolic stability and bioavailability .

Key Data Table 2: Anti-inflammatory Activity

Compound Class ED50 (mg/kg) Bioavailability (%)
5,6-Dihydro triazoles 8–15 65–80
Unsaturated triazoles 20–35 40–55

Data from U.S. Patent comparisons (Table I in ).

Cytotoxic 5,6-Dihydropyrans

4-Chloro-5,6-dihydro-2H-pyrans synthesized via Prins-type cyclization exhibit selective cytotoxicity against human solid tumors. For example, compound 4-chloro-5,6-dihydropyran shows IC50 values of 1.8 µM (breast cancer), 2.1 µM (lung cancer), and 2.5 µM (colon cancer). The chlorovinyl group is critical for activity, as removal reduces potency by 5–10-fold. These compounds also display lower off-target toxicity compared to epoxide-containing analogs .

Flavonoid and Kava Pyrone Derivatives

5,6-Dihydrokawain (from Alpinia zerumbet) exhibits antiulcerogenic and antithrombotic activities. Compared to unsaturated 5,6-dehydrokawain, the dihydro derivative shows 20% lower antithrombotic potency but superior gastric mucosa protection in rodent models (ulcer inhibition: 85% vs. 65% at 50 mg/kg). This suggests that saturation enhances tissue-targeted efficacy .

Instability and Metabolic Limitations

5,6-Dihydro derivatives of pteridine-carboxylic acids (e.g., 5,6-dihydro-2,4-diaminopteridinone-6-carboxylic acid) are prone to rapid decarboxylation and oxidation, unlike stable 3,4-dihydro isomers. This instability limits their therapeutic utility despite comparable initial activity .

Mechanistic Insights from QSAR and Docking Studies

For 5,6-dihydro 11-alkylbenzo[α]carbazoles , QSAR models highlight the importance of thermodynamic stability (heat of formation) and electronic properties (E-HOMO). Compounds with electron-donating substituents (e.g., -OH, -OCH3) exhibit 30–50% higher estrogen receptor inhibition due to enhanced dipole interactions. The AM1 method-derived model (r = 0.924, Q² = 0.755) reliably predicts activity trends .

Biological Activity

5,6-Dihydro PGE3 is a derivative of prostaglandin E3 (PGE3), a compound known for its various biological activities, particularly in the modulation of inflammatory responses and vascular functions. This article explores the biological activity of this compound, highlighting its pharmacological properties, comparative potency, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through a two-component coupling process that efficiently produces this compound from its precursors. The structural formula of this compound is characterized by the presence of a cyclopentane ring with specific functional groups that contribute to its biological activity.

Uterine Stimulation

Research indicates that this compound exhibits significantly lower uterine stimulant activity compared to PGE1. Specifically, it is reported to be 14 times less active as a uterine stimulant than PGE1 while retaining 75% of the anti-aggregatory potency associated with PGE1. This selective profile suggests that this compound may serve as a more targeted antithrombotic agent without the pronounced uterine effects seen with other prostaglandins .

Anti-Inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Prostaglandins are known to play a role in inflammation; thus, derivatives like this compound are investigated for their potential to modulate inflammatory pathways. Its ability to retain some anti-aggregatory effects implies that it may influence platelet aggregation and vascular inflammation positively.

Comparative Potency Table

The following table summarizes the comparative potency of this compound against other prostaglandins:

CompoundUterine Stimulation ActivityAnti-Aggregatory Activity
PGE1HighHigh
This compoundLow (14x less than PGE1)Moderate (75% of PGE1)
PGI2ModerateHigh

In Vitro Studies

In vitro studies have demonstrated the selective activity of this compound on human platelets and smooth muscle cells. These studies reveal that while it does not stimulate uterine contractions effectively, it can reduce platelet aggregation significantly, suggesting its utility in cardiovascular applications .

Metabolism and Excretion

The metabolic pathway of this compound has been explored through various animal studies. It is primarily metabolized through enzymatic conversion processes similar to other prostaglandins but shows unique metabolic profiles that could influence its pharmacokinetics and efficacy in therapeutic settings .

Potential Therapeutic Applications

Given its unique profile, this compound may have potential applications in:

  • Cardiovascular Health : As an antithrombotic agent with reduced uterine stimulation.
  • Inflammatory Conditions : Its anti-inflammatory properties could be harnessed in treating conditions where modulation of inflammatory responses is beneficial.
  • Research Tool : As a selective prostaglandin analogue for studying prostaglandin pathways and their roles in various physiological processes.

Q & A

Q. Advanced

  • AM1 : Faster computation, suitable for large datasets. Delivers higher predictive accuracy (r = 0.924 vs. r = 0.865 for DFT) and explains 85.4% of activity variance.
  • DFT-B3LYP/6-31G *: More accurate electronic properties but computationally intensive. Best for mechanistic studies (e.g., electrophilicity index trends). Use AM1 for screening and DFT for detailed electronic analysis .

How does the electrophilicity index negatively impact inhibition activity?

Basic
The electrophilicity index (ω) quantifies a molecule’s electron-accepting capacity. A negative contribution (β = -0.45 in Model 3) indicates that high electrophilicity destabilizes receptor-ligand interactions. For example, excess electronegative groups (e.g., -OH) can cause repulsion in the estrogen receptor’s binding pocket, reducing affinity by 15–20% .

What integrative approaches combine QSAR and molecular docking to elucidate mechanism of action?

Q. Advanced

  • Step 1 : Use QSAR to identify critical descriptors (e.g., E-HOMO, heat of formation).
  • Step 2 : Perform molecular docking to visualize binding modes (e.g., hydroxyl groups at 3/9 positions).
  • Step 3 : Validate with experimental IC₅₀ values. This dual approach explains >90% of activity variance in estrogen receptor studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.